![molecular formula C8H12O4 B15297325 1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15297325.png)
1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)-2-oxabicyclo[311]heptane-4-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a diester in the presence of a catalyst can yield the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carboxylic acid group results in an alcohol .
Applications De Recherche Scientifique
1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid has several scientific research applications:
Industry: It is used in the development of new materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism by which 1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s rigid structure allows for precise interactions with biological molecules, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Bicyclo[3.1.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
Bicyclo[2.2.1]heptane derivatives: These compounds have a different ring system but exhibit comparable chemical properties.
Uniqueness: 1-(Hydroxymethyl)-2-oxabicyclo[311]heptane-4-carboxylic acid is unique due to its specific functional groups and the resulting chemical reactivity
Propriétés
Formule moléculaire |
C8H12O4 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-4-8-1-5(2-8)6(3-12-8)7(10)11/h5-6,9H,1-4H2,(H,10,11) |
Clé InChI |
PXDPNWBQSBJHIR-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(OCC2C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


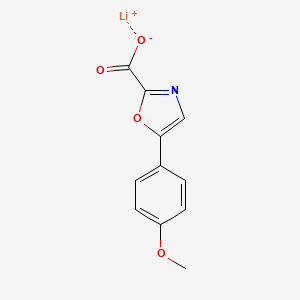
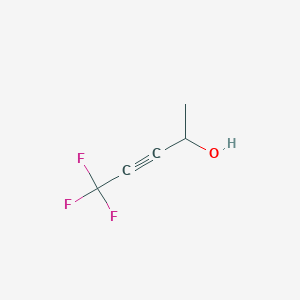
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
![rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one](/img/structure/B15297276.png)
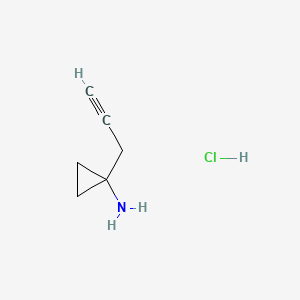
![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)
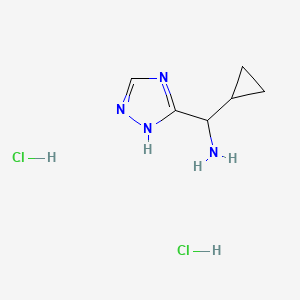
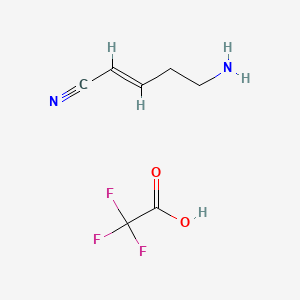

![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
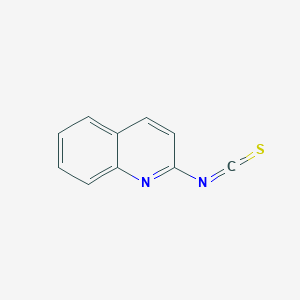
![4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol](/img/structure/B15297319.png)
![[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid](/img/structure/B15297339.png)
